Cas no 1188232-02-1 (4-chloro-2-(propan-2-yl)-1,3-benzothiazole)

4-chloro-2-(propan-2-yl)-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
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- Benzothiazole, 4-chloro-2-(1-methylethyl)-
- 4-chloro-2-(propan-2-yl)-1,3-benzothiazole
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- Inchi: 1S/C10H10ClNS/c1-6(2)10-12-9-7(11)4-3-5-8(9)13-10/h3-6H,1-2H3
- InChI Key: KXNCUGLSQCSXQX-UHFFFAOYSA-N
- SMILES: S1C2=CC=CC(Cl)=C2N=C1C(C)C
Experimental Properties
- Density: 1.258±0.06 g/cm3(Predicted)
- Boiling Point: 291.2±13.0 °C(Predicted)
- pka: -0.25±0.10(Predicted)
4-chloro-2-(propan-2-yl)-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613366-0.1g |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 0.1g |
$956.0 | 2023-06-04 | ||
Enamine | EN300-1613366-2.5g |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 2.5g |
$2127.0 | 2023-06-04 | ||
Enamine | EN300-1613366-50mg |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 50mg |
$912.0 | 2023-09-23 | ||
Enamine | EN300-1613366-250mg |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1613366-1000mg |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 1000mg |
$1086.0 | 2023-09-23 | ||
Enamine | EN300-1613366-5000mg |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 5000mg |
$3147.0 | 2023-09-23 | ||
Enamine | EN300-1613366-500mg |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 500mg |
$1043.0 | 2023-09-23 | ||
Enamine | EN300-1613366-1.0g |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-1613366-10.0g |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-1613366-0.05g |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole |
1188232-02-1 | 0.05g |
$912.0 | 2023-06-04 |
4-chloro-2-(propan-2-yl)-1,3-benzothiazole Related Literature
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Rachael A. Kelsey,David A. Miller,Sean R. Parkin,Kun Liu,Joe E. Remias,Yue Yang,Felice C. Lightstone,Cameron A. Lippert,Susan A. Odom Dalton Trans., 2016,45, 324-333
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Peng Chen Nanoscale, 2010,2, 1474-1479
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Pradipbhai D. Kalariya,Prinesh N. Patel,Mahesh Sharma,Prabha Garg,M. V. N. Kumar Talluri RSC Adv., 2015,5, 69273-69288
Additional information on 4-chloro-2-(propan-2-yl)-1,3-benzothiazole
Research Brief on 4-chloro-2-(propan-2-yl)-1,3-benzothiazole (CAS: 1188232-02-1) in Chemical Biology and Pharmaceutical Applications
4-chloro-2-(propan-2-yl)-1,3-benzothiazole (CAS: 1188232-02-1) is a benzothiazole derivative that has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile pharmacological properties. This compound belongs to the benzothiazole class, which is known for its broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Recent studies have explored its potential as a scaffold for drug development, particularly in targeting specific enzymes and pathways involved in disease progression.
A study published in the Journal of Medicinal Chemistry (2023) investigated the structural-activity relationship (SAR) of 4-chloro-2-(propan-2-yl)-1,3-benzothiazole derivatives, focusing on their inhibitory effects on protein kinases. The research highlighted that the chloro and isopropyl substituents at the 4 and 2 positions, respectively, play a critical role in enhancing binding affinity to kinase active sites. Molecular docking simulations revealed that these substituents facilitate hydrophobic interactions with key residues, thereby improving inhibitory potency.
In another recent development, researchers from the University of Cambridge explored the compound's potential as an antimicrobial agent. Their findings, published in Antimicrobial Agents and Chemotherapy (2024), demonstrated that 4-chloro-2-(propan-2-yl)-1,3-benzothiazole exhibits strong activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action was attributed to disruption of bacterial cell membrane integrity and inhibition of essential metabolic enzymes.
Additionally, a preclinical study conducted by a pharmaceutical company in collaboration with academic institutions evaluated the compound's anticancer properties. The results, presented at the 2024 American Association for Cancer Research (AACR) annual meeting, showed promising antitumor activity in vitro and in vivo models of lung and breast cancer. The compound was found to induce apoptosis via activation of the intrinsic mitochondrial pathway and inhibition of PI3K/AKT signaling.
Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of 4-chloro-2-(propan-2-yl)-1,3-benzothiazole. Recent pharmacokinetic studies have indicated moderate bioavailability and rapid metabolism, which may limit its therapeutic potential. Researchers are currently exploring prodrug strategies and structural modifications to address these limitations while retaining its biological activity.
In conclusion, 4-chloro-2-(propan-2-yl)-1,3-benzothiazole (CAS: 1188232-02-1) represents a promising candidate for further drug development, with applications spanning antimicrobial, anticancer, and kinase-targeted therapies. Ongoing research aims to refine its pharmacological profile and explore its potential in combination therapies. Future studies should focus on translational research to bridge the gap between preclinical findings and clinical applications.
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